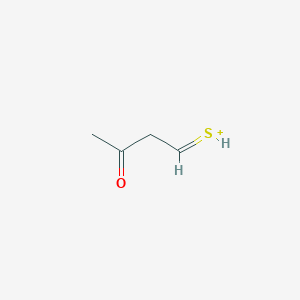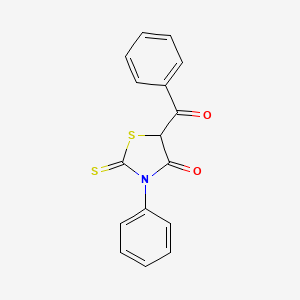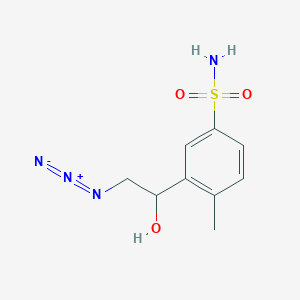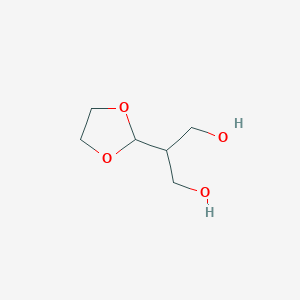
2-(1,3-Dioxolan-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)propane-1,3-diol is an organic compound with the molecular formula C6H12O4. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a 1,3-dioxolane ring. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dioxolan-2-yl)propane-1,3-diol can be synthesized through the reaction of propane-1,3-diol with formaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (1,3-dioxolane) from the diol and formaldehyde. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to propane-1,3-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Propane-1,3-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a solvent for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)propane-1,3-diol involves its ability to form stable cyclic acetals. This stability makes it an excellent protecting group for diols in organic synthesis. The compound can undergo hydrolysis under acidic conditions to release the original diol, making it useful in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Another cyclic acetal used as a protecting group for glycerol.
1,3-Dioxane derivatives: Similar cyclic acetals used for protecting carbonyl compounds.
Uniqueness
2-(1,3-Dioxolan-2-yl)propane-1,3-diol is unique due to its specific structure, which provides stability and versatility in chemical reactions. Its ability to form stable cyclic acetals makes it particularly valuable in organic synthesis compared to other similar compounds .
Properties
CAS No. |
188761-07-1 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H12O4/c7-3-5(4-8)6-9-1-2-10-6/h5-8H,1-4H2 |
InChI Key |
FBUYIOPICYKCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


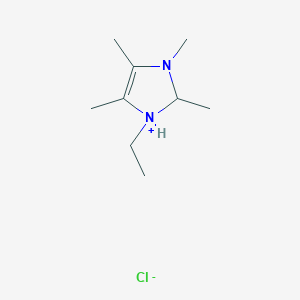
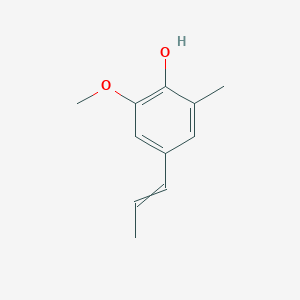
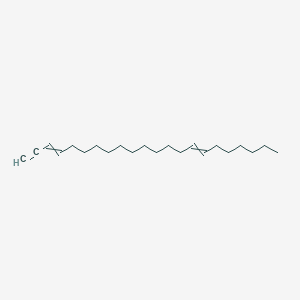
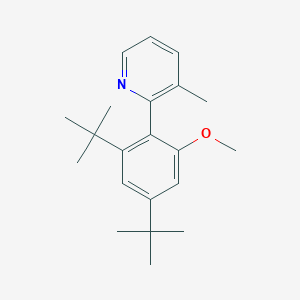
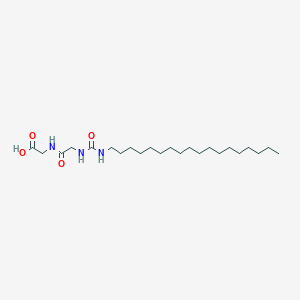
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
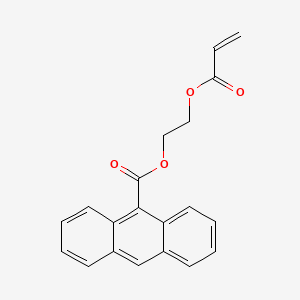
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
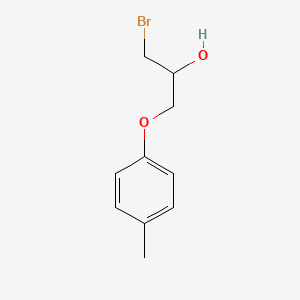
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
